(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“®-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride” is a complex organic compound. The “®” denotes the absolute configuration of the chiral center in the molecule . “Benzylpyrrolidine” suggests a pyrrolidine (a five-membered ring with one nitrogen atom) attached to a benzyl group. “3-carboxylic acid” indicates a carboxylic acid functional group at the third position of the pyrrolidine ring. The “hydrochloride” part means it’s a salt formed with hydrochloric acid .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid could participate in acid-base reactions, and the benzyl group might undergo electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by its molecular structure and functional groups. These could include solubility, melting point, boiling point, and acidity .
Scientific Research Applications
Asymmetric Synthesis
(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has been utilized in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure substances. For example, it has been involved in the synthesis of various biologically active compounds by serving as a key chiral building block. A study demonstrated a practical and efficient synthesis of a related compound, highlighting its role in constructing molecules with specific spatial arrangements, crucial for the development of pharmaceuticals with desired biological activities Ohigashi, Kikuchi, & Goto, 2010.
Catalysis in Organic Reactions
Chiral Mn-aminopyridine complexes, related to the structure of (R)-1-Benzylpyrrolidine-3-carboxylic acid, have shown to efficiently catalyze benzylic C−H oxidation with hydrogen peroxide, producing enantiomerically enriched compounds. This demonstrates the compound's potential utility in catalysis, particularly in the oxidation of arylalkanes, a reaction of great importance in organic synthesis for the introduction of functional groups in a stereoselective manner Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017.
Antimicrobial Activity
Derivatives of pyrrolidine, which include the (R)-1-Benzylpyrrolidine-3-carboxylic acid structure, have been synthesized and tested for antimicrobial activity. This research suggests the potential for such compounds to serve as frameworks for developing new antimicrobial agents. The synthesis approach, especially when assisted by microwave technology, has provided compounds showing significant activity, indicating the relevance of this structural unit in the search for novel antimicrobial substances Sreekanth & Jha, 2020.
Enantioselective Resolution
The resolution of aminopyrrolidine derivatives, which are structurally related to (R)-1-Benzylpyrrolidine-3-carboxylic acid, has been achieved via diastereomeric salt formation, highlighting the compound's potential application in the enantioselective synthesis of pharmaceuticals. This process is crucial for the production of enantiomerically pure compounds, which can have significantly different biological activities and properties Sakurai, Yuzawa, & Sakai, 2008.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWISXSUMOTUQQ-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673774 | |
Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082055-65-9 | |
Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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